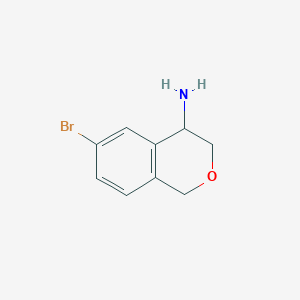

6-Bromoisochroman-4-amine

Description

6-Bromoisochroman-4-amine is a brominated derivative of isochroman, a bicyclic compound comprising a benzene ring fused with an oxygen-containing heterocycle. The compound features a bromine atom at the 6-position and an amine group at the 4-position of the isochroman scaffold.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-isochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNICKYODKFSWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CO1)C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisochroman-4-amine typically involves the bromination of isochroman followed by amination. One common method starts with the bromination of isochroman using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position. The resulting bromoisochroman is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisochroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding isochroman-4-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products:

Oxidation: Isochroman-4-one derivatives.

Reduction: Isochroman-4-amine.

Substitution: Various substituted isochroman derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromoisochroman-4-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromoisochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-Chlorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₀ClNO (base) + HCl

- Molecular Weight : 219.91 g/mol (hydrochloride)

- CAS : 765880-61-3

- Key Difference : Bromine → chlorine substitution reduces molecular weight (227.90 → 183.45 g/mol for base compounds). Chlorine’s lower electronegativity may decrease electrophilicity compared to bromine, altering reaction kinetics in synthetic pathways.

6,7-Dichlorochroman-4-amine

(S)-6,7-Difluorochroman-4-amine

Alkyl- and Alkoxy-Substituted Analogues

6-Bromo-7-methylchroman-4-amine

6-Methoxychroman-4-amine Hydrochloride

Data Table: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-Bromoisochroman-4-amine | 676134-73-9* | C₉H₁₀BrNO | 227.90 | Bromine (6), Amine (4) |

| 6-Chlorochroman-4-amine HCl | 765880-61-3 | C₉H₁₁Cl₂NO | 219.91 | Chlorine (6), Amine (4) |

| 6,7-Dichlorochroman-4-amine | 886762-90-9 | C₉H₉Cl₂NO | 217.90 | Chlorine (6,7), Amine (4) |

| (S)-6,7-Difluorochroman-4-amine | 1213126-25-0 | C₉H₉F₂NO | 185.17 | Fluorine (6,7), Amine (4) |

| 6-Bromo-7-methylchroman-4-amine | 13434-19-0 | C₁₀H₁₂BrNO | 242.11 | Bromine (6), Methyl (7) |

| 6-Methoxychroman-4-amine HCl | 67858-19-9 | C₁₀H₁₄ClNO₂ | 215.45 | Methoxy (6), Amine (4) |

Biological Activity

6-Bromoisochroman-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the isochroman class of compounds, which are known for their diverse pharmacological properties. The compound's structure includes a bromine atom at the 6-position and an amine group at the 4-position, which may influence its interaction with biological targets.

- Molecular Formula : CHBrN

- Molecular Weight : 264.55 g/mol

- CAS Number : 676134-73-9

- Purity : Typically above 97% in commercial preparations.

Biological Activity

Research indicates that This compound exhibits various biological activities, primarily through its interactions with different receptors and enzymes. Below are some key findings:

- Receptor Interaction : The compound has shown potential in modulating activity at several receptors, including:

- Enzyme Modulation : Preliminary studies suggest that This compound might inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and metabolic disorders .

Anticancer Activity

A study investigating the anticancer properties of isochromans found that derivatives like This compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Effects

Another research highlighted the neuropharmacological profile of compounds related to This compound , suggesting potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Data Table: Summary of Biological Activities

Q & A

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

- Emerging Uses :

- CO₂ Capture : Test as a heterocyclic amine solvent for kinetic reactivity and energy efficiency .

- Pharmaceutical Intermediates : Screen for bioactivity in kinase inhibition assays .

- Materials Science : Incorporate into metal-organic frameworks (MOFs) for bromine-functionalized porous materials .

Methodological Best Practices

- Data Presentation : Follow IUPAC guidelines for compound naming and report spectral data (δ, J-values) in supplementary materials .

- Ethical Standards : Disclose conflicts of interest and adhere to safety protocols for brominated compounds .

- Collaboration : Use platforms like CAS SciFinder to share datasets and validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.